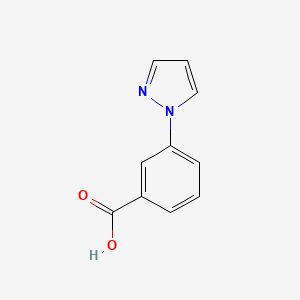

3-(1H-pyrazol-1-yl)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. A novel pyrazole derivative was synthesized in one study, which involved a one-pot, three-component reaction under solvent-free conditions, yielding a product with a bridgehead-fused system . Another study reported the synthesis of a pyrazole derivative through a reaction involving an acid chloride and 2,3-diaminopyridine, leading to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . These syntheses highlight the versatility of pyrazole chemistry and the potential for creating a wide range of compounds with varying properties.

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of pyrazole derivatives. For instance, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Another study described the crystal structure of a pyrazole derivative with a trigonal space group, where the crystal packing was stabilized by intermolecular hydrogen bonds . These studies demonstrate the importance of molecular structure analysis in understanding the conformation and stability of pyrazole compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions, as evidenced by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and esters . The reaction mechanisms have been explored both experimentally and theoretically, with studies employing quantum-chemical calculations to elucidate the pathways and intermediates involved in these transformations . These analyses provide insights into the reactivity of pyrazole compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. Spectroscopic methods such as FT-IR, NMR, and UV-visible spectra have been used to characterize these compounds . Theoretical approaches, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, have been employed to predict properties such as orbital energies, charge distributions, and electronic spectra . Additionally, some pyrazole derivatives exhibit nonlinear optical properties, which have been discussed based on polarizability and hyperpolarizability values . These studies underscore the multifaceted nature of pyrazole derivatives and their potential applications in various technological domains.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

- Pyrazole derivatives, including 3-(1H-pyrazol-1-yl)benzoic acid, have been investigated for their antimicrobial activities. Compounds like 5-(3, 5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid have shown anti-bacterial activity against Gram-positive and Gram-negative bacteria, and anti-fungal activity against strains like Candida albicans. The activities align with docking results and have been characterized through various spectroscopy methods (Shubhangi et al., 2019).

Optical Nonlinearity Applications

- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are related to pyrazole benzoic acid derivatives, have been studied for their optical nonlinearity. These compounds have potential applications in optical limiting, with specific derivatives like 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyra- zol-1-yl)benzoic acid demonstrating maximum nonlinearity (B. Chandrakantha et al., 2013).

Cytotoxicity in Cancer Research

- Pyrazole benzoic acid derivatives have been explored for their biological cytotoxicity against cancer cell lines. Studies on compounds like 3-(3-(2-pyridyl)pyrazol-1-ylmethyl)benzoic acid have shown preliminary results on their cytotoxicity against A549 and MDA-MB-231 cancer cell lines, indicating potential applications in cancer treatment (Aidan P McKay et al., 2016).

Potential in Nonlinear Optical Properties

- Research on novel pyrazole derivatives, such as 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has delved into their nonlinear optical properties. This includes studies on their molecular geometries, electronic structures, and potential for applications in areas like photonics (K. Kumara et al., 2018).

Synthesis and Structural Analysis

- Synthesis and characterization of pyrazole derivatives, including this compound, have been significant in understanding their structure and potential applications. Studies include the synthesis of various derivatives and their characterization through spectroscopic methods and X-ray crystallography, providing insights into their molecular structure and stability (A. Titi et al., 2020).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for the study of 3-(1H-pyrazol-1-yl)benzoic acid are not mentioned in the available resources, research into pyrazole derivatives is a vibrant field due to their potential pharmacological activities . Further studies could focus on exploring these activities and developing more selective and potent molecules based on the this compound scaffold .

Wirkmechanismus

Target of Action

The primary targets of 3-(1H-pyrazol-1-yl)benzoic acid are bacterial cells, particularly Staphylococcus aureus . The compound has shown potent growth inhibition against these bacteria .

Mode of Action

The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the growth of the bacteria, leading to their eventual death .

Biochemical Pathways

The disruption of the bacterial cell membrane suggests that the compound may interfere with essential cellular processes such as nutrient uptake and waste removal .

Pharmacokinetics

Compounds with similar structures have been shown to have significant passive transport through the cell membrane, suggesting good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth, particularly in Staphylococcus aureus strains . This inhibition can lead to the death of the bacteria, effectively treating bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, the compound should be kept away from heat and sources of ignition to maintain its stability and efficacy .

Eigenschaften

IUPAC Name |

3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMWJDGRIJPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383766 | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264264-33-7 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264264-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)